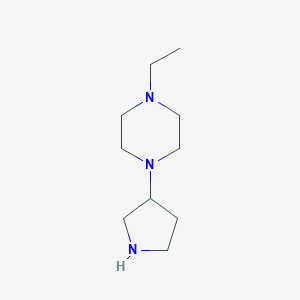

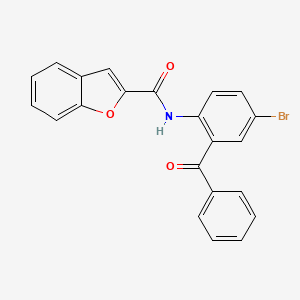

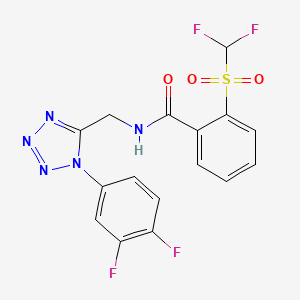

![molecular formula C11H10N4OS B2913400 3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1351398-13-4](/img/structure/B2913400.png)

3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves various methods. Notably, it can be prepared through [3+3], [4+2], or [5+1] cyclization processes or domino reactions. These approaches allow for the incorporation of an exocyclic sulfur atom at position 2 of the pyrimidine ring. Researchers have explored direct interactions of various 2-halo derivatives with sulfur-containing reagents to form 2-thioxopyrimidines and their condensed analogs .

Scientific Research Applications

Adenosine Receptor Affinity

- Study Context: Research on pyrrolo[2,3-d]pyrimidine-4-amines and pyrimido[4,5-b]indole-4-amines, including derivatives similar to the compound , showed affinity towards rat A(1) and A(2A) adenosine receptors.

- Key Findings: Certain derivatives demonstrated high affinity and selectivity for A(1) adenosine receptors and were potent at human A(1) receptors, with selective properties against A(2A), A(2B), and A(3) receptors. Some derivatives displayed interesting fluorescent properties (Hess et al., 2000).

Heterocyclic Chemistry

- Study Context: Investigations into the reactions of similar compounds with hydrazonoyl halides and their biological activities were conducted.

- Key Findings: These studies led to the formation of novel compounds like pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-c][1,2,4,5]tetrazin-6(4H)-ones, demonstrating the potential for diverse chemical synthesis and applications (Abbas et al., 2006).

Synthesis of Pyrimido[5,4-b]indole Derivatives

- Study Context: The compound has been used in the synthesis of various pyrimido[5,4-b]indole derivatives.

- Key Findings: The research showed successful formation of derivatives through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).

Microwave-Assisted Synthesis

- Study Context: A study explored the microwave-assisted synthesis of related compounds, demonstrating an efficient and environmentally friendly method.

- Key Findings: The synthesized compounds exhibited significant in vitro antimicrobial and antifungal activities, underlining their potential in medical applications (Bhat, Shalla, & Dongre, 2015).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause a variety of biological changes . The presence of the indole nucleus in biologically active pharmacophores makes it an important heterocyclic compound with broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities . The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

properties

IUPAC Name |

3-amino-8-methyl-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c1-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFORFYDFUPSIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

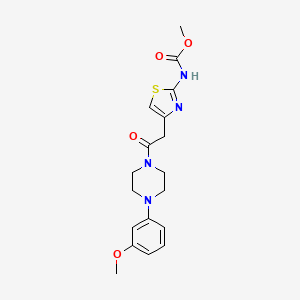

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)

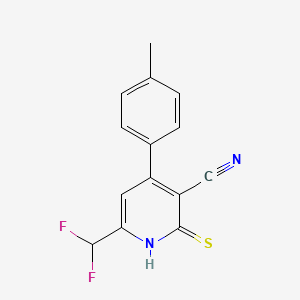

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)

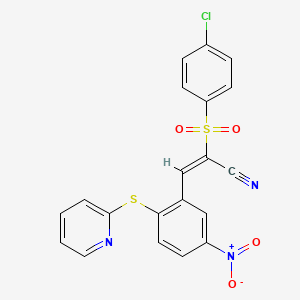

![3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2913331.png)

![3-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2913338.png)